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molecular formula C14H14Cl2N2O2 B1300725 ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477710-51-3

ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B1300725
M. Wt: 313.2 g/mol
InChI Key: HEQOTPGEGGVTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977358B2

Procedure details

In analogy to the procedure described in Example 38A], 3,4-dichlorophenylhydrazine hydrochloride and ethyl diacetoacetate gave the title compound in 32% yield as yellow solid. MS: 313.0 (MH+, 2 Cl).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[Cl:9].[CH3:12][CH2:13][O:14][C:15]([CH:17]([C:21]([CH3:23])=O)[C:18]([CH3:20])=O)=[O:16]>>[CH2:13]([O:14][C:15]([C:17]1[C:18]([CH3:20])=[N:11][N:10]([C:5]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:3]([Cl:2])[CH:4]=2)[C:21]=1[CH3:23])=[O:16])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C(C(=O)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN(C1C)C1=CC(=C(C=C1)Cl)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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